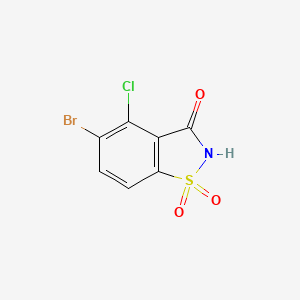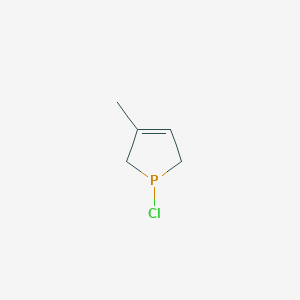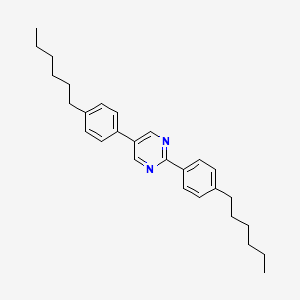
2,5-Bis(4-hexylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-hexylphenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two 4-hexylphenyl groups attached to the 2 and 5 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-hexylphenyl)pyrimidine typically involves the reaction of 4-hexylbenzaldehyde with appropriate pyrimidine precursors. One common method includes the condensation of 4-hexylbenzaldehyde with a pyrimidine derivative under basic conditions, followed by cyclization to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-hexylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl rings or the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-hexylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
2,5-Bis(4-hexylphenyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
2,5-Bis(4-methylphenyl)pyrimidine: Similar structure but with methyl groups instead of hexyl groups, leading to different physical and chemical properties.
2,5-Bis(4-phenyl)pyrimidine: Lacks the alkyl chains, resulting in different solubility and reactivity.
2,5-Bis(4-ethoxyphenyl)pyrimidine:
The uniqueness of this compound lies in its hexyl groups, which enhance its solubility in organic solvents and modify its electronic properties, making it suitable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
29134-21-2 |
|---|---|
Molecular Formula |
C28H36N2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2,5-bis(4-hexylphenyl)pyrimidine |
InChI |
InChI=1S/C28H36N2/c1-3-5-7-9-11-23-13-17-25(18-14-23)27-21-29-28(30-22-27)26-19-15-24(16-20-26)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 |
InChI Key |
HVVADUXEUOAEES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)

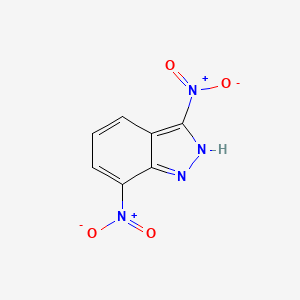
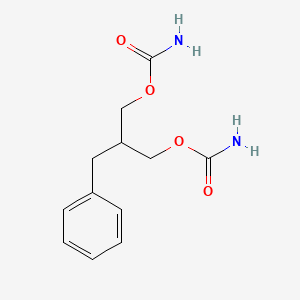
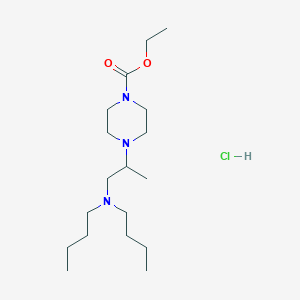
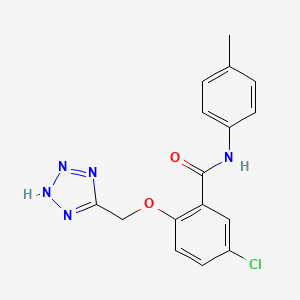

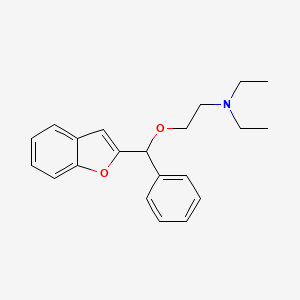
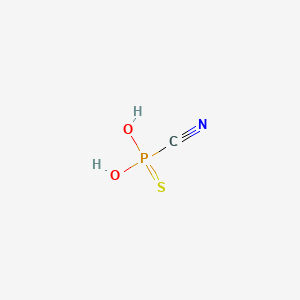
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
